molecular formula C12H16N4OS B1442836 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine CAS No. 1285080-85-4

1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

Cat. No. B1442836
M. Wt: 264.35 g/mol
InChI Key: PXHCKHNTCUSXSA-UHFFFAOYSA-N
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Description

“1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine” is a compound that contains a thiophene ring, an oxadiazole ring, and a piperazine ring . It’s a derivative of thiophene, which is a five-membered heterocyclic compound with one sulfur atom .


Synthesis Analysis

The synthesis of this compound could involve the condensation of 2-Thiopheneethylamine with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C12H16N4OS, and its molecular weight is 264.35 . It contains a thiophene ring, an oxadiazole ring, and a piperazine ring .


Chemical Reactions Analysis

Thiophene derivatives, including this compound, can undergo various chemical reactions. For instance, they can undergo condensation reactions with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed various methodologies for synthesizing derivatives of 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine, focusing on hybrid molecules and heterocyclic compounds due to their promising biological activities. For instance, microwave-assisted synthesis has been applied to create compounds with antimicrobial, antilipase, and antiurease activities by incorporating penicillanic or cephalosporanic acid moieties into their structures (Başoğlu et al., 2013). Additionally, novel carbazole derivatives have been synthesized for their antibacterial, antifungal, and anticancer properties, highlighting the versatility of these compounds in drug development (Sharma et al., 2014).

Biological Activities

The synthesized derivatives have been evaluated for various biological activities, with some exhibiting significant antibacterial, antifungal, and anticancer effects. For example, certain compounds have shown good to moderate activity against microbial strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017). Tuberculostatic activity has also been investigated, with some derivatives displaying minimum inhibiting concentrations within a specific range, suggesting their use in combating tuberculosis (Foks et al., 2004).

Antioxidant Properties

Additionally, the antioxidant activity of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives has been explored, showing that these compounds can act as radical scavengers. This suggests potential applications in preventing oxidative stress-related diseases (Mallesha et al., 2014).

Crystal Structure Analysis

Crystal structure studies provide insights into the molecular conformation and intermolecular interactions of these derivatives, aiding in the understanding of their biological activities. For example, novel compounds have been characterized by single crystal X-ray diffraction, revealing their structural features and potential reactive sites for biological interactions (Kumara et al., 2017).

Future Directions

Thiophene derivatives, including this compound, have shown interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including this compound, is a topic of interest for medicinal chemists .

properties

IUPAC Name

5-(1-piperazin-1-ylethyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-9(16-6-4-13-5-7-16)12-14-11(15-17-12)10-3-2-8-18-10/h2-3,8-9,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHCKHNTCUSXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CS2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine
Reactant of Route 3
1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine
Reactant of Route 4
1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine
Reactant of Route 5
1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine
Reactant of Route 6
1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

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